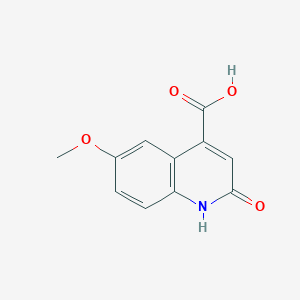

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid

Übersicht

Beschreibung

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the second position, a methoxy group at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium. For instance, the reaction of isatin with phenylacetic acid in the presence of sodium acetate can yield the desired quinoline derivative .

Another method involves the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

Reactions and Derivatives

The compound can undergo several reactions:

- Oxidation : Forms quinone derivatives.

- Reduction : Yields alcohols or aldehydes.

- Substitution : Produces various substituted quinoline derivatives depending on the nucleophile used.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It inhibits the activity of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication .

Anticancer Activity

The compound has been evaluated for its potential anticancer effects. A study demonstrated that derivatives of quinoline-4-carboxylic acid showed high selectivity against certain cancer cell lines, indicating its potential as a lead compound for cancer therapy . The synthesized compounds were tested against multiple cancer cell lines, revealing promising inhibitory activities .

Medical Applications

Therapeutic Agent Development

this compound is being explored as a lead compound in developing new therapeutic agents. Its ability to inhibit P-glycoprotein suggests it could enhance the efficacy of existing treatments by overcoming multidrug resistance in cancer therapies .

Industrial Applications

Dyes and Pigments

The compound is utilized in the synthesis of dyes and pigments due to its stable structure and reactivity. Its derivatives are particularly useful in creating vibrant colors for various industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria, thereby exhibiting antibacterial properties . Additionally, it may act as an inhibitor of certain protein kinases, contributing to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxyquinoline-4-carboxylic acid: Lacks the methoxy group at the sixth position.

6-Methoxyquinoline-4-carboxylic acid: Lacks the hydroxyl group at the second position.

4-Hydroxy-2-quinolones: Differ in the position of the hydroxyl group and the presence of a ketone group.

Uniqueness

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Biologische Aktivität

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H9NO4

- Molecular Weight : 219.19 g/mol

- Structure : The compound features a quinoline ring with hydroxyl and methoxy substitutions, enhancing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various quinoline derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial potency compared to standard antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies using various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), showed that it significantly inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) values were reported between 10 to 20 µM, indicating promising anticancer activity . Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

This compound has also shown anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, the compound reduced pro-inflammatory cytokine production, such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent . The mechanism involves inhibition of the NF-kB signaling pathway, which is crucial for inflammatory responses.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Cycle Modulation : It affects the expression of proteins that regulate the cell cycle, leading to cell cycle arrest in cancer cells.

- Oxidative Stress Management : By modulating antioxidant pathways, it helps in reducing oxidative stress within cells, contributing to its anti-inflammatory effects .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had a significant effect on both Gram-positive and Gram-negative bacteria. Its effectiveness was attributed to its ability to disrupt bacterial membranes and inhibit essential metabolic processes .

Evaluation of Anticancer Effects

In another study focusing on its anticancer properties, researchers synthesized several analogs of this compound and tested their cytotoxicity against multiple cancer cell lines. The results highlighted that compounds with hydroxyl groups at specific positions exhibited enhanced activity against drug-resistant cancer cells .

Comparative Analysis of Biological Activities

| Activity Type | IC50/ MIC Values | Target Cells/Organisms | Mechanism |

|---|---|---|---|

| Antimicrobial | MIC: 32–64 µg/mL | Staphylococcus aureus, E. coli | Membrane disruption |

| Anticancer | IC50: 10–20 µM | MCF7, HeLa | Apoptosis induction |

| Anti-inflammatory | N/A | RAW264.7 macrophages | NF-kB inhibition |

Eigenschaften

IUPAC Name |

6-methoxy-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQXNYQCZFMIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346524 | |

| Record name | 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-29-1 | |

| Record name | 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.